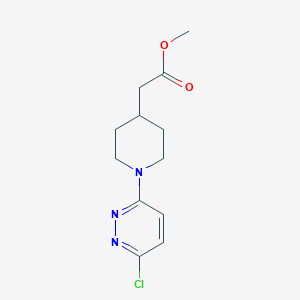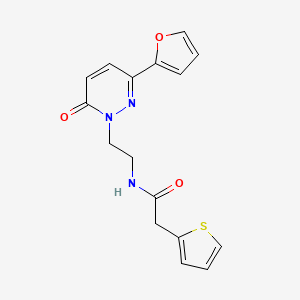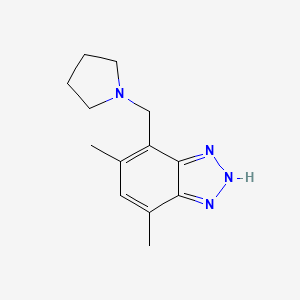
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihypertensive Properties
This compound exhibits antihypertensive effects by inhibiting angiotensin II receptors. It interferes with the renin-angiotensin-aldosterone system, leading to vasodilation and reduced blood pressure. Researchers are exploring its potential as an alternative or adjunct therapy for hypertension management .
Anti-Inflammatory Activity
The sulfonamide group in this compound contributes to its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for conditions like rheumatoid arthritis and inflammatory bowel diseases. Preclinical studies have shown promising results .
Carbonic Anhydrase Inhibition
Sulfonamides are known carbonic anhydrase inhibitors. This compound likely inhibits carbonic anhydrase enzymes, which play a role in fluid balance and acid-base regulation. Researchers investigate its potential in treating glaucoma and other conditions related to intraocular pressure .
Anticancer Potential
Although limited data exist, some studies suggest that this compound could have anticancer effects. Its unique structure may interfere with cancer cell growth pathways. Further research is needed to explore its mechanisms and specific applications .
Neuroprotective Effects
The hydroxyphenylethyl moiety in this compound hints at possible neuroprotective properties. Researchers are investigating its role in preventing neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Cardiovascular Applications
Given its vasodilatory effects, this compound might find applications in cardiovascular medicine. Researchers explore its potential in heart failure, ischemic heart disease, and arrhythmias .
Metabolic Disorders
The ethoxy and dimethylbenzene groups may influence metabolic pathways. Investigations are ongoing to determine if this compound can modulate lipid metabolism, glucose homeostasis, or obesity-related conditions .
Drug Delivery Systems
Researchers are also interested in incorporating this compound into drug delivery systems. Its hydrophilic and lipophilic features make it a candidate for targeted drug delivery or sustained-release formulations .
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-4-26-20-15(2)12-19(13-16(20)3)27(24,25)22-14-21(23,18-10-11-18)17-8-6-5-7-9-17/h5-9,12-13,18,22-23H,4,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERGJJUHZHCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)
![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)



![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)
![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)